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This technical guide provides a comprehensive analysis of the structure-activity relationship
(SAR) of AZ20 analogues, potent and selective inhibitors of the Ataxia Telangiectasia and
Rad3-related (ATR) protein kinase. ATR is a critical regulator of the DNA damage response
(DDR), making it a prime target for cancer therapy. This document is intended for researchers,
scientists, and drug development professionals interested in the discovery and optimization of
ATR inhibitors.

Introduction to AZ20 and ATR Inhibition

AZ20 is a potent and selective inhibitor of ATR kinase with an IC50 of 5 nM in a cell-free assay.
[1][2][3][4] It demonstrates 8-fold selectivity over the structurally related kinase mTOR.[1][3][4]
Developed by AstraZeneca, AZ20 has served as a crucial tool compound for exploring ATR
biology and as a starting point for the development of clinical candidates.[5] The inhibition of
ATR-mediated phosphorylation of its downstream target, Checkpoint Kinase 1 (Chk1l), is a key
mechanism of action for AZ20 and its analogues.[5] In cellular assays, AZ20 inhibits the
phosphorylation of Chk1 in response to DNA damage with an IC50 of 50 nM.[5]

ATR is a master regulator of the cellular response to DNA replication stress and certain types of
DNA damage. Its activation triggers a signaling cascade that leads to cell cycle arrest, DNA
repair, and stabilization of replication forks. Many cancer cells exhibit increased reliance on the
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ATR pathway for survival due to underlying genomic instability and replication stress. This
creates a therapeutic window for ATR inhibitors, which can selectively kill cancer cells, a
concept known as synthetic lethality.

This guide will explore the key structural modifications of the AZ20 scaffold and their impact on
ATR inhibition, cellular activity, and pharmacokinetic properties.

Core Structure of AZ20

The chemical structure of AZ20, 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-
(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole, reveals several key moieties that are
critical for its activity. These include:

» A central pyrimidine core: This acts as the scaffold for the key pharmacophoric elements.
» An indole group: This group occupies a key hydrophobic pocket in the ATR active site.
¢ A (3R)-3-methylmorpholine group: This moiety is crucial for potency and selectivity.

o A 1-(methylsulfonyl)cyclopropyl group: This group contributes significantly to the potency of
the molecule.

The following sections will detail the structure-activity relationships derived from modifications
at these positions.

Structure-Activity Relationship (SAR) of AZ20
Analogues

The SAR for AZ20 analogues has been extensively explored to improve potency, selectivity,
and pharmacokinetic properties. The following tables summarize the key findings from
published literature.

Modifications of the Indole Moiety

The 1H-indole ring of AZ20 is a critical component for its inhibitory activity. Modifications at this
position have been explored to optimize interactions within the ATP-binding site of ATR.
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e . pChk1 IC50
Compound Modification ATR IC50 (nM) (M) Reference
n
AZ20 1H-indole 5 50 [5]
Analogue 1 7-azaindole 2.5 13 AstraZeneca

Table 1: SAR of modifications to the indole moiety.

Modifications of the Morpholine Ring

The (3R)-3-methylmorpholine group plays a significant role in the potency and selectivity of
AZ20. Alterations to this ring system have provided insights into the steric and electronic
requirements for optimal binding.

o pChk1 IC50
Compound Modification ATR IC50 (nM) (M) Reference
n
(3R)-3-
AZ20 Methylmorpholin 5 50 [5]
e
Analogue 2 Morpholine 20 150 AstraZeneca
(3S)-3-
Analogue 3 Methylmorpholin 15 120 AstraZeneca

e

Table 2: SAR of modifications to the morpholine ring.

Modifications of the Sulfonylcyclopropyl Group

The 1-(methylsulfonyl)cyclopropyl group is a key feature of AZ20, contributing significantly to its
high potency. Exploration of this region has focused on maintaining potency while improving
physicochemical properties. A notable analogue that emerged from the optimization of AZ20 is
the clinical candidate AZD6738 (ceralasertib), which features a sulfoximine group in place of
the sulfone. This modification improved aqueous solubility and reduced the risk of drug-drug
interactions.
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L pChk1 IC50
Compound Modification ATR IC50 (nM) (M) Reference
n
1-
AZ20 (Methylsulfonyl)c 5 50 [5]
yclopropyl
1-
AZD6738 (Methylsulfonimi <1 8 AstraZeneca
doyl)cyclopropyl

Table 3: SAR of modifications to the sulfonylcyclopropy! group.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

ATR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of ATR in a
biochemical format.

Materials:

e Recombinant human ATR enzyme

o GST-p53 substrate peptide

o [y-2P]ATP

e Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgClz, 1 mM DTT)
e Test compounds (solubilized in DMSO)

e 96-well plates

Scintillation counter

Procedure:
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e Prepare a reaction mixture containing the ATR enzyme and GST-p53 substrate in kinase
assay buffer.

e Add the test compound at various concentrations to the wells of a 96-well plate.

« Initiate the kinase reaction by adding [y-32P]ATP to each well.

 Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

» Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

o Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
e Wash the filter plate to remove unincorporated [y-32P]ATP.

o Measure the amount of incorporated radioactivity using a scintillation counter.

o Calculate the percent inhibition for each compound concentration and determine the IC50
value by fitting the data to a dose-response curve.

Cellular Chkl Phosphorylation Assay

This cell-based assay determines the potency of compounds in inhibiting ATR-mediated
phosphorylation of Chk1 in response to DNA damage.

Materials:

e Human cancer cell line (e.g., HT29)

e Cell culture medium and supplements

 DNA damaging agent (e.g., hydroxyurea or UV radiation)
e Test compounds (solubilized in DMSO)

e Lysis buffer

e Primary antibodies against phospho-Chk1 (Ser345) and total Chkl
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e Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorescent dye)
e Western blotting or ELISA reagents and equipment

Procedure:

Seed cells in multi-well plates and allow them to adhere overnight.

o Pre-treat the cells with various concentrations of the test compound for a specified time (e.g.,
1 hour).

e Induce DNA damage by adding a DNA damaging agent or exposing the cells to UV radiation.
¢ Incubate the cells for a further period to allow for Chk1l phosphorylation (e.g., 1-2 hours).

e Lyse the cells and collect the protein lysates.

o Determine the levels of phospho-Chk1 and total Chk1 using Western blotting or ELISA.

» Normalize the phospho-Chk1 signal to the total Chk1 signal.

o Calculate the percent inhibition of Chk1l phosphorylation for each compound concentration
and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ATR signaling pathway and a typical experimental
workflow for evaluating ATR inhibitors.
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Caption: ATR Signaling Pathway in Response to DNA Damage.
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Caption: Experimental Workflow for AZ20 Analogue Evaluation.

Conclusion

The structure-activity relationship of AZ20 analogues has been extensively investigated,
leading to a deep understanding of the key structural requirements for potent and selective ATR
inhibition. The optimization of the AZ20 scaffold has successfully yielded clinical candidates
with improved pharmacological properties. The detailed experimental protocols and pathway
diagrams provided in this guide serve as a valuable resource for researchers in the field of ATR
inhibitor drug discovery. Continued exploration of this chemical space holds promise for the
development of novel and effective cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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